Hydroxycarbodenafil is a chemical compound that belongs to the class of phosphodiesterase type 5 inhibitors. It is an analogue of carbodenafil, which itself is derived from sildenafil, a well-known medication used to treat erectile dysfunction. Hydroxycarbodenafil was first identified as an adulterant in dietary supplements in China in 2020, raising concerns about its safety and efficacy in such products .
The compound was detected in health supplements, indicating its presence in products marketed for enhancing sexual performance. The identification of hydroxycarbodenafil was facilitated through various analytical techniques, including nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry .
Hydroxycarbodenafil is classified as a phosphodiesterase type 5 inhibitor. This classification is significant because it suggests that the compound may share similar pharmacological properties with other drugs in this class, such as sildenafil and vardenafil, which are commonly used to treat erectile dysfunction by increasing blood flow to the penis.
The synthesis of hydroxycarbodenafil involves several steps, typically starting from carbodenafil or its derivatives. The extraction and purification processes have been documented in studies focusing on dietary supplements. For example, hydroxycarbodenafil was isolated using a combination of solvent extraction and preparative supercritical fluid chromatography (SFC). The extraction involved using a mixture of acetonitrile and water, followed by sonication and centrifugation to separate the desired compound from the matrix .
The preparative SFC was conducted using a BetaSil Diol-100 column under specific conditions: a back pressure of 100 bar, a temperature of 40°C, and a flow rate of 42.5 mL/min. The elution gradient began with an isocratic phase followed by an increase in organic modifier concentration over time .
Hydroxycarbodenafil has a complex molecular structure characterized by an amide bond and a piperazine ring. Its molecular formula includes various functional groups that contribute to its biological activity. The precise structure has been elucidated using X-ray crystallography and variable-temperature nuclear magnetic resonance spectroscopy, providing insights into its conformational dynamics .
The molecular weight of hydroxycarbodenafil is approximately 503 g/mol, with specific mass spectral data confirming its identity through characteristic fragment ions observed during mass spectrometric analysis .
Hydroxycarbodenafil can undergo various chemical reactions typical of compounds containing amide bonds and piperazine rings. These reactions may include hydrolysis, where the amide bond can be cleaved under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
The reactivity of hydroxycarbodenafil can be influenced by factors such as pH and temperature. For instance, under acidic conditions, the protonation of the nitrogen atom in the piperazine ring may facilitate nucleophilic attacks on electrophilic centers within the molecule or other substrates .
As a phosphodiesterase type 5 inhibitor, hydroxycarbodenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in vasodilation and enhanced blood flow to erectile tissues.
The inhibitory potency of hydroxycarbodenafil against phosphodiesterase type 5 has been quantified with an IC50 value of approximately 2.9 nM, demonstrating greater potency compared to sildenafil's IC50 value of 4.5 nM . This suggests that hydroxycarbodenafil may be a promising candidate for further development as a therapeutic agent.
Hydroxycarbodenafil typically appears as a crystalline solid at room temperature. Its solubility profile indicates moderate solubility in polar solvents such as methanol and acetonitrile.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or elevated temperatures that could lead to degradation or alteration of its chemical structure .
Hydroxycarbodenafil has potential applications in both clinical settings and research environments. Its primary use is as a phosphodiesterase type 5 inhibitor for treating erectile dysfunction. Additionally, ongoing research aims to explore its effects on other physiological pathways influenced by cGMP levels, potentially broadening its therapeutic applications beyond sexual health .
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8